molecular formula C9H9ClFN3OS B5720069 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide

2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide

Cat. No. B5720069
M. Wt: 261.70 g/mol
InChI Key: VEOMNWVIEGXVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide, also known as ACCFH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of thiosemicarbazones, which are known for their diverse biological activities, including antiviral, anticancer, and antibacterial properties.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide is not fully understood. However, it is believed to act by inhibiting viral replication and inducing apoptosis in cancer cells. 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects
2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has been found to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. It has been shown to have a low cytotoxicity profile against normal human cells, making it a potential candidate for cancer therapy. Additionally, 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide is its ease of synthesis, making it a viable option for large-scale production. Additionally, it has been found to have minimal toxicity, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide. One potential area of research is the development of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide as a therapeutic agent for viral infections, including Zika, Chikungunya, and Dengue viruses. Additionally, further research is needed to fully understand the mechanism of action of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide and its potential applications in cancer therapy. Finally, the development of more soluble derivatives of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide could overcome the limitations associated with its limited solubility in water.

Synthesis Methods

The synthesis of 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide involves the reaction of 3-chloro-4-fluoroaniline with thiosemicarbazide in the presence of acetic anhydride. The resulting product is purified by recrystallization to obtain pure 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide. The synthesis method is relatively simple and efficient, making it a viable option for large-scale production.

Scientific Research Applications

2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant antiviral activity against various RNA viruses, including Zika, Chikungunya, and Dengue viruses. 2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide has also been found to have anticancer activity, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has shown antibacterial activity against Gram-positive bacteria.

properties

IUPAC Name

1-acetamido-3-(3-chloro-4-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN3OS/c1-5(15)13-14-9(16)12-6-2-3-8(11)7(10)4-6/h2-4H,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOMNWVIEGXVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-N-(3-chloro-4-fluorophenyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.